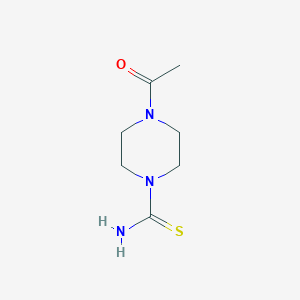

4-Acetylpiperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

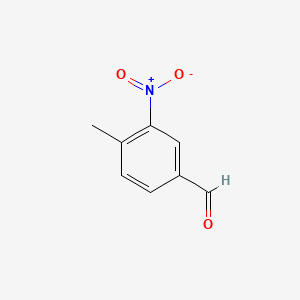

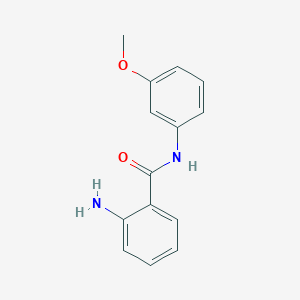

4-Acetylpiperazine-1-carbothioamide is a chemical compound with the formula C7H13N3OS . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-Acetylpiperazine-1-carbothioamide and its derivatives involves several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-Acetylpiperazine-1-carbothioamide derivatives have been studied for their potential in cancer treatment. For instance, certain pyrazole-1-carbothioamide nucleosides, which are structurally related to 4-Acetylpiperazine-1-carbothioamide, showed significant antiproliferative activity against various human cancer cell lines, such as MCF-7, HepG2, and HCT-116. Molecular docking studies were utilized to illustrate their ability to inhibit thymidylate synthase, a key enzyme in cancer cell proliferation (Radwan et al., 2019).

Antimicrobial and Hypoglycemic Activities

Some derivatives of 4-Acetylpiperazine-1-carbothioamide have shown promising results in antimicrobial and hypoglycemic activities. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, they demonstrated hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).

DNA Interaction and Topoisomerase Inhibition

Compounds containing 4-Acetylpiperazine-1-carbothioamide units have been synthesized and studied for their DNA binding modes, DNA cleavage activities, and topoisomerases inhibitory effects. These compounds showed good binding propensity to DNA and inhibited topoisomerase I enzyme in a concentration-dependent manner. Their cytotoxicity effects on various carcinoma cell lines indicated potential as anticancer drugs (Baş et al., 2019).

Anticonvulsant Activity

Several studies have explored the anticonvulsant activity of compounds related to 4-Acetylpiperazine-1-carbothioamide. For instance, some 2-pyrazolines derived from chalcones, which can include 4-Acetylpiperazine-1-carbothioamide derivatives, demonstrated remarkable activities in anticonvulsant tests (Beyhan et al., 2017).

Eigenschaften

IUPAC Name |

4-acetylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDEEAUMBPPCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365996 |

Source

|

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpiperazine-1-carbothioamide | |

CAS RN |

388118-53-4 |

Source

|

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)